molecular formula C16H16O2 B8742158 1-phenylmethoxy-4-prop-2-enoxybenzene

1-phenylmethoxy-4-prop-2-enoxybenzene

Cat. No.: B8742158
M. Wt: 240.30 g/mol
InChI Key: OWMGFGMROGRUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylmethoxy-4-prop-2-enoxybenzene is an organic compound with a complex structure that includes both phenylmethoxy and prop-2-enoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylmethoxy-4-prop-2-enoxybenzene can be synthesized through an etherification reaction. One common method involves the reaction of p-cresol (4-cresol) with allyl bromide (or allyl chloride) in the presence of a base . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar etherification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-phenylmethoxy-4-prop-2-enoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-phenylmethoxy-4-prop-2-enoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-phenylmethoxy-4-prop-2-enoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological context. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenylmethoxy-4-prop-2-enoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenylmethoxy-4-prop-2-enoxybenzene

InChI

InChI=1S/C16H16O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI Key

OWMGFGMROGRUTP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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